molecular formula C20H14S2 B14243213 2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl- CAS No. 238397-96-1

2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-

Cat. No.: B14243213
CAS No.: 238397-96-1
M. Wt: 318.5 g/mol
InChI Key: LXJKDPQYLCTDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bithiophene, 5-[1,1’-biphenyl]-4-yl-: is an organic compound that belongs to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings connected by a single bond. The addition of a biphenyl group at the 5-position of the bithiophene structure enhances its electronic properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs large-scale cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 2,2’-Bithiophene, 5-[1,1’-biphenyl]-4-yl- primarily involves its electronic properties. The compound’s π-electrons facilitate charge mobility, making it an effective material for electronic applications. In biological systems, it interacts with molecular targets through π-π interactions and hydrogen bonding, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bithiophene, 5-[1,1’-biphenyl]-4-yl- is unique due to the presence of the biphenyl group, which significantly enhances its electronic properties compared to other bithiophenes. This makes it particularly valuable in applications requiring high charge mobility and stability .

Properties

IUPAC Name

2-(4-phenylphenyl)-5-thiophen-2-ylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c1-2-5-15(6-3-1)16-8-10-17(11-9-16)18-12-13-20(22-18)19-7-4-14-21-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJKDPQYLCTDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441220
Record name 2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238397-96-1
Record name 2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.